Cas no 15451-15-7 (Benzenemethanol, a-[2-(dimethylamino)-1,1-dimethylethyl]-)

Benzenemethanol, a-[2-(dimethylamino)-1,1-dimethylethyl]- structure
15451-15-7 structure
Product Name:Benzenemethanol, a-[2-(dimethylamino)-1,1-dimethylethyl]-
CAS No:15451-15-7
MF:C13H21NO
MW:207.311943769455
CID:186796
PubChem ID:27292
Update Time:2025-04-19

Benzenemethanol, a-[2-(dimethylamino)-1,1-dimethylethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-[2-(dimethylamino)-1,1-dimethylethyl]-
    • 3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-ol
    • Α-((1,1-DIMETHYL-2-(DIMETHYLAMINO))ETHYL)BENZYL ALCOHOL
    • α-[2-(Dimethylamino)-1,1-dimethylethyl]benzenemethanol
    • BENZYL ALCOHOL, alpha-((1,1-DIMETHYL-2-(DIMETHYLAMINO))ETHYL)-
    • alpha-((1,1-Dimethyl-2-(dimethylamino))ethyl)benzyl alcohol
    • 1-Propylamine, 3-hydroxy-3-phenyl-N,N,2,2-tetramethyl-
    • DTXSID40935004
    • 15451-15-7
    • 4-13-00-01984 (Beilstein Handbook Reference)
    • alpha-[2-(Dimethylamino)-1,1-dimethylethyl]benzenemethanol
    • AKOS012495971
    • 1-Propanol, 2,2,-dimethyl-3-dimethylamino-1-phenyl-
    • BRN 2804401
    • Inchi: 1S/C13H21NO/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3
    • InChI Key: NLLRYOWAAFLGMW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C(C)(C)CN(C)C

Computed Properties

  • Exact Mass: 207.16243
  • Monoisotopic Mass: 207.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 0.985
  • Boiling Point: 305.8°C at 760 mmHg
  • Flash Point: 109.4°C
  • Refractive Index: 1.522
  • PSA: 23.47
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